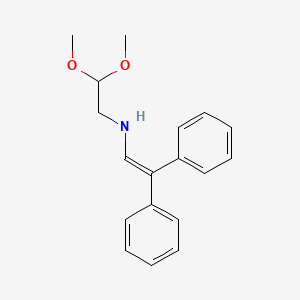![molecular formula C15H12O6S B12520732 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid CAS No. 653588-55-7](/img/structure/B12520732.png)
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid is an organic compound that features a benzodioxole moiety attached to a phenyl ring, which is further connected to a sulfonylacetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzodioxole moiety may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its benzodioxole moiety is known to interact with certain biological targets, making it useful in biochemical assays.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The sulfonylacetic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-(1,3-Benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but differs in the functional group attached to the phenyl ring.
Methyl 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate: This compound also contains the benzodioxole moiety but has a different carbon chain structure.
Uniqueness
This compound is unique due to its combination of the benzodioxole moiety and the sulfonylacetic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.
特性
CAS番号 |
653588-55-7 |
|---|---|
分子式 |
C15H12O6S |
分子量 |
320.3 g/mol |
IUPAC名 |
2-[4-(1,3-benzodioxol-5-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H12O6S/c16-15(17)8-22(18,19)12-4-1-10(2-5-12)11-3-6-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,16,17) |
InChIキー |
BTWIKWLZLWUPEG-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


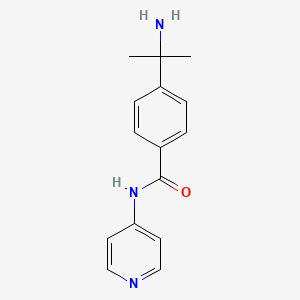
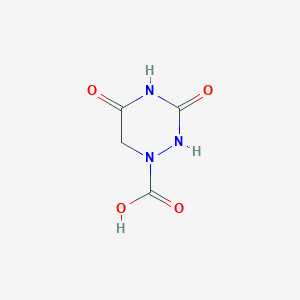
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
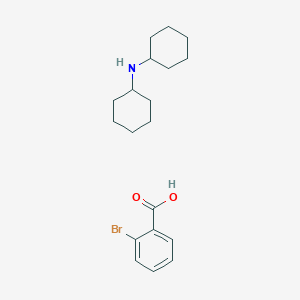
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
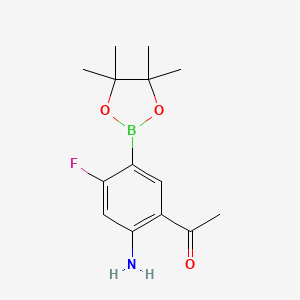
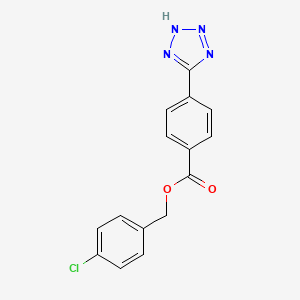
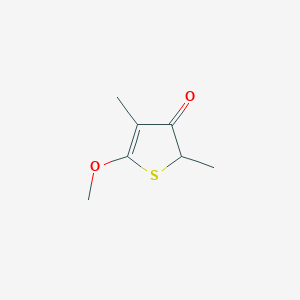
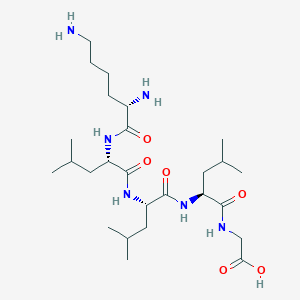

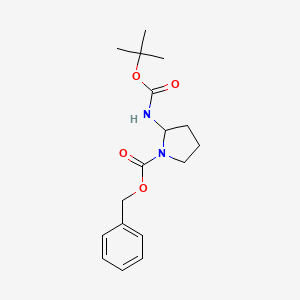
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
